
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is an organosilicon compound that features both an imine group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine typically involves the reaction of a butylamine derivative with a trimethylsilyl-substituted aldehyde or ketone under specific conditions. Common reagents used in the synthesis may include:
- Butylamine
- Trimethylsilyl chloride
- Base catalysts such as sodium hydride or potassium tert-butoxide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction of the imine group can yield amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or organometallic compounds.
Major Products Formed
Oxidation: Oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry
In chemistry, (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be exploited in organic synthesis.
Biology and Medicine
While specific applications in biology and medicine may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including as enzyme inhibitors or pharmaceutical intermediates.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用机制
The mechanism of action for (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine would depend on its specific application. Generally, the imine group can interact with various molecular targets through nucleophilic or electrophilic interactions, while the trimethylsilyl group can provide steric protection or influence the compound’s reactivity.
相似化合物的比较
Similar Compounds
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-amine
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-aldehyde
- (1E)-N-Butyl-2-(trimethylsilyl)ethan-1-ketone
Uniqueness
(1E)-N-Butyl-2-(trimethylsilyl)ethan-1-imine is unique due to the presence of both an imine group and a trimethylsilyl group, which can influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
属性
CAS 编号 |
56930-92-8 |
|---|---|
分子式 |
C9H21NSi |
分子量 |
171.35 g/mol |
IUPAC 名称 |
N-butyl-2-trimethylsilylethanimine |
InChI |
InChI=1S/C9H21NSi/c1-5-6-7-10-8-9-11(2,3)4/h8H,5-7,9H2,1-4H3 |
InChI 键 |
XMPCRGPMMXAZQC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN=CC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


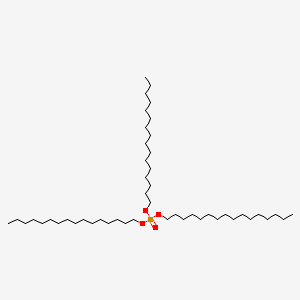

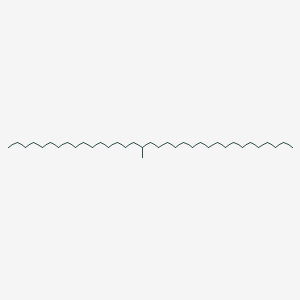
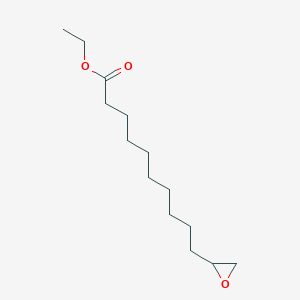
![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)
![3-[(E)-Methyldiazenyl]heptan-3-ol](/img/structure/B14622364.png)
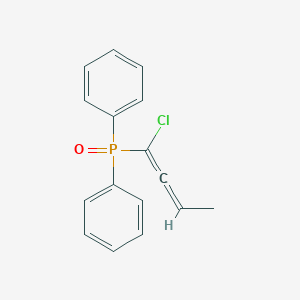
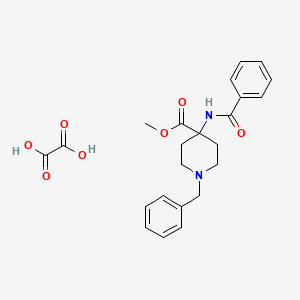
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
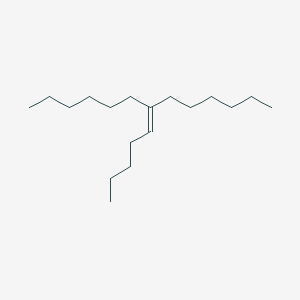

![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
methanone](/img/structure/B14622427.png)
